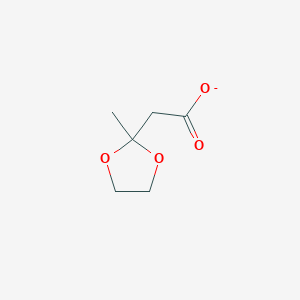
(2-Methyl-1,3-dioxolan-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-dioxolan-2-yl)acetate typically involves the reaction of ethyl acetate with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified through distillation or recrystallization to achieve the desired purity level.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
化学反应分析
Types of Reactions
(2-Methyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
科学研究应用
Fragrance and Flavoring Applications
(2-Methyl-1,3-dioxolan-2-yl)acetate is widely utilized in the fragrance industry due to its pleasant odor profile. It serves as an odor agent and is incorporated into various consumer products such as perfumes and personal care items. Additionally, it is used as a flavoring agent in food products, enhancing taste without imparting undesirable flavors .
Chemical Synthesis
This compound plays a significant role in organic synthesis. It is often employed as an intermediate in the preparation of other chemical entities. For instance, it has been used in the stereoselective formation of substituted 1,3-dioxolanes through reactions involving alkene and carboxylic acid derivatives .
Case Study: Stereoselective Synthesis
In a study published in Molecules, researchers demonstrated the effectiveness of this compound in synthesizing dioxolane products with high diastereoselectivity. The results indicated that varying reaction conditions significantly influenced the yield and stereochemistry of the products .
Safety Assessments
Safety evaluations have been conducted to assess the toxicity and mutagenicity of this compound. In various assays including the Ames test and micronucleus test, it was found to be non-mutagenic and did not exhibit significant reproductive toxicity in animal studies .
Summary of Toxicity Data
| Test Type | Result |
|---|---|
| Ames Test | Non-mutagenic |
| Micronucleus Test | No clastogenic effects |
| Reproductive Toxicity | No significant effects |
Industrial Applications
The compound is also utilized in industrial settings for producing cleaning agents and other household products. Its stability and effectiveness make it suitable for incorporation into formulations where fragrance and flavor enhancement are desired .
作用机制
The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)acetate involves its interaction with olfactory receptors in the nasal cavity, which triggers a sensory response leading to the perception of its fruity aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a signal transduction pathway, ultimately resulting in the sensation of smell .
相似化合物的比较
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A closely related compound with similar properties and applications.
2-Ethyl-2-methyl-1,3-dioxolane: Another similar compound used in the fragrance industry.
Uniqueness
(2-Methyl-1,3-dioxolan-2-yl)acetate stands out due to its unique combination of a pleasant fruity aroma and its versatility in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound in both research and industrial applications .
生物活性
(2-Methyl-1,3-dioxolan-2-yl)acetate, also known as Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (CAS No. 6413-10-1), is a compound with a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. It has garnered interest due to its potential biological activities and applications in various fields, particularly in pharmaceuticals and cosmetics.
The compound is characterized by its high solubility and favorable pharmacokinetic properties. It has a log P value indicating moderate lipophilicity, which suggests good membrane permeability. The following table summarizes key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Boiling Point | 107 °C (11 Torr) |
| Density | 1.0409 g/cm³ (20 °C) |
| Solubility | 27.2 mg/ml |
| Log P | 0.24 (XLOGP3) |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Symrise AG reported that the compound showed effectiveness in inhibiting the growth of specific pathogens commonly found in cosmetic formulations .
Cytotoxicity
A cytotoxicity assay was performed to evaluate the safety profile of this compound. The results indicated that at lower concentrations, the compound did not exhibit significant cytotoxic effects on human cell lines, suggesting a favorable safety margin for potential therapeutic use .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. Specifically, it was found to have no significant inhibitory effect on cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), indicating a lower risk of drug-drug interactions when used in pharmaceutical applications .
Case Study 1: Cosmetic Applications
In a study focusing on cosmetic formulations, this compound was incorporated into skin care products due to its moisturizing properties and pleasant sensory profile. Consumer feedback highlighted its effectiveness in enhancing skin hydration without causing irritation .
Case Study 2: Pharmaceutical Formulations
Another case study evaluated the use of this compound in pharmaceutical formulations aimed at improving drug solubility and bioavailability. The findings demonstrated that incorporating this compound significantly enhanced the solubility of poorly soluble drugs, leading to improved absorption profiles in vitro .
属性
分子式 |
C6H9O4- |
|---|---|
分子量 |
145.13 g/mol |
IUPAC 名称 |
2-(2-methyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C6H10O4/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H,7,8)/p-1 |
InChI 键 |
FTKBXLIEUSEMPP-UHFFFAOYSA-M |
规范 SMILES |
CC1(OCCO1)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















